4-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-3,4-dihydropyridine
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Overview
Description
4-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-3,4-dihydropyridine is a synthetic organic compound that belongs to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-3,4-dihydropyridine typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-3,4-dihydropyridine can undergo various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction to tetrahydropyridine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions at the pyridine ring or the oxazolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may produce tetrahydropyridine compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-3,4-dihydropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker in the treatment of hypertension.
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory properties in the management of angina and hypertension.
Uniqueness
4-Butyl-3-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)-3,4-dihydropyridine may possess unique structural features that confer distinct chemical and biological properties compared to other dihydropyridines. These could include differences in solubility, stability, or specific interactions with biological targets.
Properties
CAS No. |
68981-80-6 |
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Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-(4-butyl-4H-pyridin-3-ylidene)-4,4-dimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C14H22N2O/c1-4-5-6-11-7-8-15-9-12(11)13-16-14(2,3)10-17-13/h7-9,11,16H,4-6,10H2,1-3H3 |
InChI Key |
ZGEHTOSAGJHNEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C=CN=CC1=C2NC(CO2)(C)C |
Origin of Product |
United States |
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